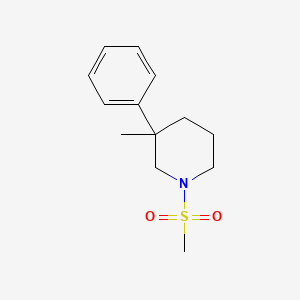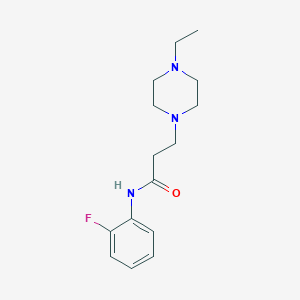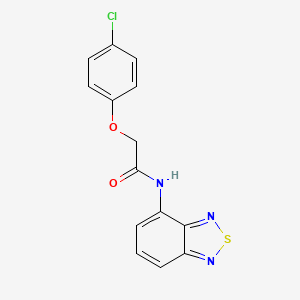
N'-(2-furylmethylene)-2-(3-isobutoxyphenyl)-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline derivatives, including those with complex substituents like N'-(2-furylmethylene)-2-(3-isobutoxyphenyl)-4-quinolinecarbohydrazide, are of significant interest in organic chemistry due to their versatile pharmacological properties and applications in material science. These compounds are synthesized through various methods, including electrochemical polymerization and photocyclization, and have been studied for their molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Quinoline derivatives are synthesized using methods such as electrochemical polymerization and photocyclization. For instance, donor–acceptor type π-conjugated polymers containing quinoxaline moieties are synthesized electrochemically, demonstrating the versatility in synthesizing quinoline-related compounds (Xu et al., 2015). Additionally, photocyclization of benzylidenecyclopentanone O-alkyl and O-acetyloximes in methanol provides a convenient synthesis route for quinoline derivatives (Austin et al., 2007).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized using various spectroscopic techniques. For example, the synthesis and characterization of organic salts derived from quinoxaline show the intricate structure and ionic nature of these compounds, highlighting the complex molecular structures achievable with quinoline derivatives (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives participate in a range of chemical reactions, exhibiting unique properties. For instance, N-[2-(1-Alkynyl)phenyl]-N'-phenylcarbodiimides undergo thermolysis, leading to the formation of indolo[2,3-b]quinolines, indicating the reactivity of quinoline derivatives under specific conditions (Shi et al., 1999).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as colorimetry and optical band gaps, are studied to understand their applications in material science. The synthesized polymers exhibit distinct absorption bands and color properties, useful in various applications (Xu et al., 2015).
Chemical Properties Analysis
Quinoline derivatives are explored for their chemical properties, including their potential as corrosion inhibitors and antimicrobial agents. For example, quinolin-5-ylmethylene derivatives have shown to act as excellent corrosion inhibitors for mild steel in acidic solutions, demonstrating the chemical utility of these compounds (Saliyan & Adhikari, 2008).
properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17(2)16-31-19-8-5-7-18(13-19)24-14-22(21-10-3-4-11-23(21)27-24)25(29)28-26-15-20-9-6-12-30-20/h3-15,17H,16H2,1-2H3,(H,28,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGRFMYYYDCBDQ-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-furan-2-ylmethylidene]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[9-(3-chlorobenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5533912.png)
![3-[(benzylamino)sulfonyl]-4-methoxybenzoic acid](/img/structure/B5533919.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5533933.png)
![4-(4-methyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5533938.png)
phosphinic acid](/img/structure/B5533944.png)
![2'-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5533952.png)
![3-amino-2-[(4-chlorophenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B5533958.png)

![N,N-diethyl-2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5533980.png)

![2-{1-[(1-ethyl-2-pyrrolidinyl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5534009.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine](/img/structure/B5534015.png)

![1-(4-methylphenyl)-4-{[2-(methylthio)-3-pyridinyl]carbonyl}-2-piperazinone](/img/structure/B5534024.png)